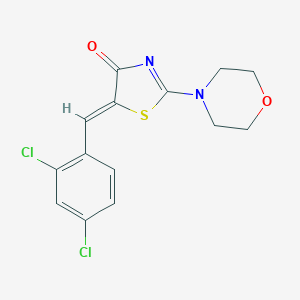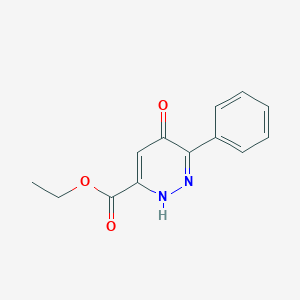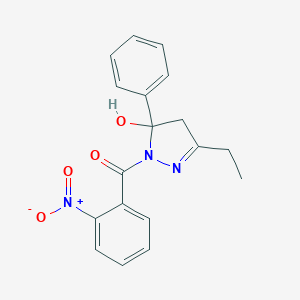![molecular formula C22H17N3O4 B414784 methyl 4-[[3-(1H-benzimidazol-2-yl)-4-hydroxyphenyl]carbamoyl]benzoate](/img/structure/B414784.png)
methyl 4-[[3-(1H-benzimidazol-2-yl)-4-hydroxyphenyl]carbamoyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-{[3-(1H-benzimidazol-2-yl)-4-hydroxyanilino]carbonyl}benzoate is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[[3-(1H-benzimidazol-2-yl)-4-hydroxyphenyl]carbamoyl]benzoate typically involves multiple steps. One common method starts with the benzoylation of substituted phenols under low temperature conditions. This is followed by a Fries rearrangement using anhydrous aluminum chloride as a catalyst to yield hydroxy benzophenones . The final step involves the coupling of the benzimidazole moiety with the hydroxy benzophenone derivative under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
化学反应分析
Types of Reactions
Methyl 4-{[3-(1H-benzimidazol-2-yl)-4-hydroxyanilino]carbonyl}benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学研究应用
Methyl 4-{[3-(1H-benzimidazol-2-yl)-4-hydroxyanilino]carbonyl}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of methyl 4-[[3-(1H-benzimidazol-2-yl)-4-hydroxyphenyl]carbamoyl]benzoate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell division and induction of apoptosis in cancer cells . The compound may also interfere with the synthesis of essential biomolecules in bacteria and fungi, leading to their death.
相似化合物的比较
Similar Compounds
Clemizole: An antihistaminic agent with a benzimidazole core.
Omeprazole: An antiulcer drug that also contains a benzimidazole ring.
Thiabendazole: An antihelmintic agent with a similar structure.
Uniqueness
Methyl 4-{[3-(1H-benzimidazol-2-yl)-4-hydroxyanilino]carbonyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C22H17N3O4 |
|---|---|
分子量 |
387.4g/mol |
IUPAC 名称 |
methyl 4-[[3-(1H-benzimidazol-2-yl)-4-hydroxyphenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C22H17N3O4/c1-29-22(28)14-8-6-13(7-9-14)21(27)23-15-10-11-19(26)16(12-15)20-24-17-4-2-3-5-18(17)25-20/h2-12,26H,1H3,(H,23,27)(H,24,25) |
InChI 键 |
SEQLYKMAZDBBRQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4N3 |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


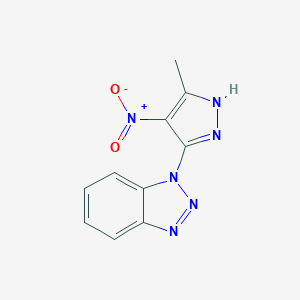
![4-chloro-11-methyl-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B414702.png)
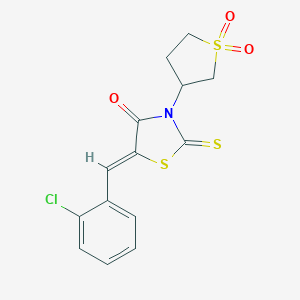
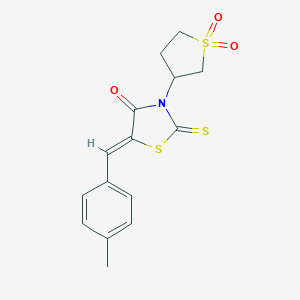
![ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-{4-[(2-furylmethylene)amino]phenyl}propanoate](/img/structure/B414709.png)
![N-[2,2,2-trichloro-1-(4-methylpiperidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B414713.png)
![2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(2-CYANOPHENYL)ACETAMIDE](/img/structure/B414714.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]furan-2-carboxamide](/img/structure/B414716.png)
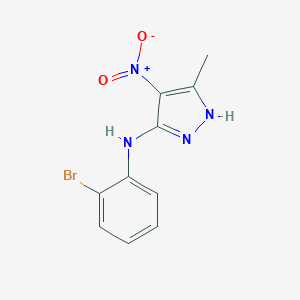
![5,5,6-Trimethylbicyclo[2.2.1]heptan-2-one (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone](/img/structure/B414718.png)
![3-[4-(2-Cyano-ethylamino)-phenoxy]-propionitrile](/img/structure/B414721.png)
